molecular formula C13H16FNO2 B13025277 Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13025277
M. Wt: 237.27 g/mol
InChI Key: VWHZWDWGOAOBKG-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate (CAS 1706447-29-1) is a fluorinated pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C 13 H 16 FNO 2 and a molecular weight of 237.27 g/mol, this ester serves as a key synthetic intermediate and scaffold for developing novel psychoactive substances (NPS) and investigating structure-activity relationships (SAR) . This compound is structurally categorized as an aminophenone, sharing a core pyrrolidine motif with compounds like the synthetic cathinones MDPV and α-PVP, which are extensively studied for their potent effects as dopamine and norepinephrine reuptake inhibitors . The incorporation of the 2-fluorophenyl moiety is a critical structural feature that influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable probe for SAR studies aimed at optimizing transporter inhibition potency and selectivity . Researchers utilize this chemical to explore the pharmacological mechanisms of central nervous system (CNS) stimulants, particularly the role of specific molecular features in conferring cocaine-like reuptake inhibition properties as opposed to substrate-like releasing activity . This product is provided For Research Use Only (RUO) . It is strictly intended for use in laboratory research and chemical analysis. It is not intended for diagnostic, therapeutic, or any other human or veterinary use, and must be handled by qualified, technically skilled professionals in accordance with applicable laboratory safety regulations.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-15-7-10(11(8-15)13(16)17-2)9-5-3-4-6-12(9)14/h3-6,10-11H,7-8H2,1-2H3

InChI Key

VWHZWDWGOAOBKG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Reaction Type Description Typical Reagents/Conditions
1 Formation of Schiff base or imine intermediate Condensation of 2-fluorobenzaldehyde with an amine precursor 2-fluorobenzaldehyde, methylamine or related amine, ethanol or methanol solvent, reflux
2 Cyclization to form pyrrolidine ring Mannich-type or nucleophilic cyclization involving β-ketoesters or equivalents Ethyl acetoacetate or similar, base such as sodium ethoxide, reflux in ethanol
3 N-Methylation Introduction of methyl group on pyrrolidine nitrogen Methyl iodide or dimethyl sulfate, base such as potassium carbonate, mild heating
4 Esterification Formation of methyl ester at 3-position Methanol, acid catalyst (e.g., sulfuric acid), reflux

This sequence allows for the controlled assembly of the complex molecular architecture with stereochemical considerations addressed by choice of chiral auxiliaries or catalysts if enantiopure products are desired.

Detailed Preparation Methods and Reaction Conditions

Formation of the Pyrrolidine Core

  • The initial step involves reacting 2-fluorobenzaldehyde with methylamine to form a Schiff base intermediate.
  • This intermediate undergoes cyclization with β-ketoester compounds (e.g., ethyl acetoacetate) under basic conditions (sodium ethoxide) to yield the pyrrolidine ring system.
  • The reaction is typically performed in ethanol or methanol under reflux to ensure complete conversion.
  • Control of temperature (generally reflux temperature of the solvent) and reaction time (several hours) is critical to maximize yield and minimize side reactions.

N-Methylation of Pyrrolidine Nitrogen

  • The secondary amine nitrogen on the pyrrolidine ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
  • The reaction is conducted in the presence of a base (e.g., potassium carbonate) to neutralize the generated acid.
  • Mild heating (40–60°C) is employed to facilitate methylation without decomposing sensitive groups.
  • Purification is achieved by column chromatography or recrystallization.

Esterification to Methyl Ester

  • The carboxylic acid or intermediate carboxylate is esterified using methanol and an acid catalyst (such as sulfuric acid or hydrochloric acid).
  • Reflux conditions are maintained for several hours to drive the reaction to completion.
  • The methyl ester formation enhances the compound’s lipophilicity and stability.

Alternative and Advanced Synthetic Approaches

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) can be employed to introduce the 2-fluorophenyl group onto a preformed pyrrolidine scaffold, offering regioselectivity and functional group tolerance.
  • Use of chiral auxiliaries or catalysts during cyclization steps can provide stereochemical control, yielding enantiomerically enriched products.
  • Continuous flow reactors have been reported in related pyrrolidine syntheses to improve scalability, reaction control, and yield.
  • Purification techniques include recrystallization and gradient column chromatography (e.g., hexane/ethyl acetate 3:1) to isolate high-purity compounds.

Research Findings and Optimization Data

Parameter Optimal Condition Effect on Yield/Purity Notes
Temperature during cyclization Reflux in ethanol (~78°C) High conversion, minimal side products Lower temps reduce yield; higher temps cause decomposition
Base for cyclization Sodium ethoxide (0.1–0.2 eq) Efficient ring closure Strong bases like NaH may cause side reactions
Methylation agent Methyl iodide, 1.2 eq >90% methylation efficiency Excess methyl iodide avoided to minimize quaternization
Esterification catalyst Sulfuric acid (catalytic) >95% ester formation Acid concentration controlled to prevent hydrolysis
Purification Column chromatography (hexane/ethyl acetate 3:1) >98% purity Gradient elution improves separation of isomers

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Outcome
Schiff base formation Condensation 2-fluorobenzaldehyde, methylamine Reflux in ethanol, 4–6 h Imine intermediate
Pyrrolidine ring cyclization Mannich-type reaction Ethyl acetoacetate, sodium ethoxide Reflux in ethanol, 6–12 h Pyrrolidine core
N-Methylation Alkylation Methyl iodide, K2CO3 40–60°C, 3–5 h N-methylpyrrolidine
Esterification Fischer esterification Methanol, H2SO4 Reflux, 4–8 h Methyl ester formation
Purification Chromatography Hexane/ethyl acetate Ambient temperature High purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A critical distinction lies in the position of fluorine on the phenyl ring. For example:

  • Methyl 4-(4-fluorophenyl)-1-methyl-3-nitromethyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3-carboxylate () features a 4-fluorophenyl group, whereas the target compound has a 2-fluorophenyl substituent.
  • Flufenoxuron (), a pesticide, contains a 2-fluorophenyl group but differs in its benzamide backbone. The fluorine’s electron-withdrawing effect in both compounds may enhance stability against oxidative degradation, though the ester group in the target compound could increase hydrolytic susceptibility relative to amides .

Heterocyclic Core Variations

The pyrrolidine ring in the target compound contrasts with other nitrogen-containing heterocycles:

  • Piperazine derivatives (e.g., compounds 1a and 1b in ) exhibit reduced stability in acidic environments due to their tertiary amine groups. The pyrrolidine ring in the target compound, with its smaller ring size and methyl substitution, may confer greater conformational rigidity and resistance to gastric degradation .
  • Thiazole-pyrimidine hybrids (e.g., compounds 14f–14j in ) incorporate sulfur and nitrogen heterocycles, which enhance π-π stacking interactions. The pyrrolidine core in the target compound lacks this feature but offers simpler synthetic accessibility .

Functional Group Impact

  • Ester vs. Amide Groups : The methyl ester in the target compound is more hydrolytically labile than the sulfonamide or trifluoroacetamide groups in and . This could limit its oral bioavailability unless prodrug strategies are employed .
  • Nitro and Spiro Modifications : The spiro-indoline structure in introduces steric complexity absent in the target compound. The nitro group in may enhance electrophilic reactivity, whereas the fluorine in the target compound primarily modulates lipophilicity .

Structural and Property Comparison Table

Compound Name Core Structure Fluorine Position Key Functional Groups Stability/Bioactivity Notes Reference
Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate Pyrrolidine 2-fluorophenyl Methyl ester Potential metabolic stability N/A
Methyl 4-(4-fluorophenyl)-1-methyl-3-nitromethyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3-carboxylate Spiro-pyrrolidine 4-fluorophenyl Nitromethyl, spiro-indoline Enhanced steric complexity
Flufenoxuron Benzamide 2-fluorophenyl Difluorobenzamide, trifluoromethyl High pesticidal activity
Compound 1a () Piperazine-oxazolidinone 2-fluorophenyl tert-Butyl carbamate, triazole Degrades in simulated gastric fluid
Artemisia scopaeformis-derived 4-(2-fluorophenyl)triazole () Triazole 2-fluorophenyl Isopropyl, thiol Antimicrobial, antioxidant activity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrrolidine core and ester group suggest straightforward synthesis via reductive amination and esterification, akin to methods in (e.g., 65–70% yields for thiazole derivatives) .
  • Biological Potential: Fluorophenyl-substituted triazoles () and benzamides () demonstrate antimicrobial and pesticidal activities, suggesting the target compound may share similar properties. However, empirical validation is required .
  • Stability Considerations : Unlike piperazine derivatives (), the pyrrolidine ring’s rigidity may mitigate acid-catalyzed degradation, though ester hydrolysis remains a concern .

Biological Activity

Inhibition of Nematode Motility

One of the most significant biological activities of Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is its ability to inhibit nematode motility. In a high-throughput screening assay, this compound (referred to as HF-00014) demonstrated notable inhibitory effects on the motility of Caenorhabditis elegans .

Case Study: C. elegans Motility Inhibition

A dose-response study was conducted to evaluate the compound's effectiveness:

CompoundIC50 (μM)
HF-000145.6
Monepantel (positive control)0.06
Moxidectin (positive control)0.03

The study revealed that HF-00014 achieved 83% motility inhibition in C. elegans transitioning from the L4 to adult stage at a concentration of 20 μM .

Potential Therapeutic Applications

While specific therapeutic applications for this compound are not directly mentioned in the search results, its biological activity suggests potential uses in various fields:

  • Antiparasitic Agent : The compound's ability to inhibit nematode motility indicates potential use as an antiparasitic drug .
  • Anti-inflammatory Properties : Some pyrrolidine derivatives have shown anti-inflammatory effects, suggesting this compound might have similar properties.
  • Neuroprotective Effects : Certain pyrrolidine-based compounds have demonstrated neuroprotective properties, which could be an area for further investigation with this molecule.

The mechanism of action of this compound likely involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. One potential mechanism is the inhibition of equilibrative nucleoside transporters, which could affect nucleotide synthesis and adenosine regulation.

Structure-Activity Relationship (SAR)

While not specific to this compound, SAR studies on similar molecules provide insights into the importance of structural elements:

  • The presence of an aromatic ring conjugated to certain functional groups (e.g., oxadiazole) is crucial for biological activity .
  • The position of substituents on the phenyl ring can significantly affect activity. For instance, in related compounds, moving a methyl group from the para- to meta- or ortho- position resulted in substantial loss of activity .

Future Research Directions

Based on the available data, future research on this compound should focus on:

  • Assessing its toxicity on human cell lines, such as HepG2 hepatoma cells .
  • Establishing comprehensive dose-response relationships .
  • Evaluating its cellular and molecular effects on C. elegans tissues .
  • Conducting medicinal chemistry and structure-activity relationship (SAR) studies to optimize its properties .

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